Sodium 2-methoxy-1,3-thiazole-5-carboxylate

Descripción general

Descripción

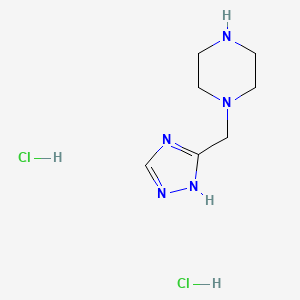

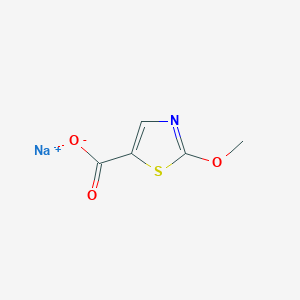

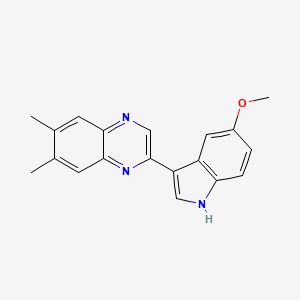

Sodium 2-methoxy-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C5H4NNaO3S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .

Synthesis Analysis

The synthesis of thiazole derivatives, including Sodium 2-methoxy-1,3-thiazole-5-carboxylate, often involves reactions such as donor-acceptor, nucleophilic, and oxidation reactions . For instance, a novel thiazole derivative was produced when substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate were added to a mixture of methanol and water .Molecular Structure Analysis

The molecular structure of Sodium 2-methoxy-1,3-thiazole-5-carboxylate consists of a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . The compound has a molecular weight of 158.16 g/mol .Chemical Reactions Analysis

Thiazole compounds, including Sodium 2-methoxy-1,3-thiazole-5-carboxylate, have many reactive positions due to the aromaticity of the thiazole ring . These positions allow for various chemical reactions to take place, including donor-acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis

Sodium 2-methoxy-1,3-thiazole-5-carboxylate has a molecular weight of 158.16 g/mol . It has a topological polar surface area of 90.5 Ų and a rotatable bond count of 1 . The compound also has a formal charge of -1 .Aplicaciones Científicas De Investigación

Antibacterial Applications

Sodium 2-methoxy-1,3-thiazole-5-carboxylate: and its derivatives have been studied for their potential antibacterial properties. Research indicates that thiazole-based compounds can be effective against various bacterial strains. For instance, certain synthesized thiazole compounds have shown good activity against Gram-negative E. coli and Gram-positive S. aureus, suggesting that these compounds could be developed into antibacterial therapeutics .

Antioxidant Properties

Thiazole derivatives have also been explored for their antioxidant capabilities. Some compounds have demonstrated better DPPH radical scavenging potency compared to ascorbic acid, which is a known antioxidant. This suggests that thiazole compounds could be used in the development of new antioxidant agents .

Anticancer Potential

The anticancer activity of thiazole compounds has been a subject of research as well. Studies have shown that certain thiazole derivatives exhibit antitumor activity against liver carcinoma cell lines, such as HepG2. This opens up possibilities for the use of these compounds in cancer treatment strategies .

Enzyme Modulation

Thiazole-based compounds have the ability to modulate the activity of enzymes involved in metabolism. This property can be harnessed to develop drugs that target specific metabolic pathways, potentially leading to treatments for various metabolic disorders .

DNA Interaction

Some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism can be utilized in the design of drugs that target cancer cells by inducing DNA damage .

Computational Chemistry Applications

In silico studies have shown that thiazole derivatives can have high binding affinity against certain proteins, which correlates with their experimental activities. This demonstrates the utility of computational methods in predicting the biological activities of thiazole compounds and aiding in the drug design process .

Green Synthesis Methods

The synthesis of thiazole derivatives using green chemistry approaches, such as using ZnO nanoparticles as catalysts, has been found to be efficient and environmentally friendly. This method can be applied to produce biologically active compounds in a sustainable manner .

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to interact with various biological targets such as dna and topoisomerase ii .

Mode of Action

Similar thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

It’s known that thiazole derivatives can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

It’s known that the compound is soluble in water, alcohol, and ketone solvents , which may influence its bioavailability.

Result of Action

Similar thiazole derivatives have been reported to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .

Action Environment

The action, efficacy, and stability of Sodium 2-methoxy-1,3-thiazole-5-carboxylate can be influenced by various environmental factors. For instance, the compound is stable at room temperature but can decompose under high temperatures and acidic conditions .

Direcciones Futuras

Propiedades

IUPAC Name |

sodium;2-methoxy-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S.Na/c1-9-5-6-2-3(10-5)4(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEQLACUVYMNGW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(S1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-3-{[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1402812.png)

![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid](/img/structure/B1402813.png)

![9-Chloro-5-isobutyl-2,3,5,6-tetrahydro-1H-azepino[4,5-b]indol-4-one](/img/structure/B1402814.png)

![3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1402820.png)

![4-(4-Amino-phenyl)-7-(2-dimethylamino-ethoxy)-benzo[d]isoxazol-3-ylamine](/img/structure/B1402823.png)